2-bromo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide
Description
Properties
IUPAC Name |
2-bromo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4O3S/c18-15-5-2-1-4-14(15)16(23)21-12-6-8-13(9-7-12)26(24,25)22-17-19-10-3-11-20-17/h1-11H,(H,21,23)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDJHXIOALGLQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360152 | |
| Record name | 2-bromo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6162-02-3 | |
| Record name | 2-bromo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide typically involves the following steps:
Sulfamoylation: The attachment of the pyrimidin-2-ylsulfamoyl group is carried out through sulfamoylation reactions. This involves the reaction of the benzamide derivative with pyrimidin-2-ylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling the brominated benzamide with the pyrimidin-2-ylsulfamoyl derivative under appropriate reaction conditions, typically using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Key Steps
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Formation of the sulfonamide core :
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Benzamide reacts with pyrimidin-2-ylsulfonyl chloride in the presence of a base (e.g., pyridine) to introduce the sulfamoyl group.
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Reaction :
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Bromination :
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Coupling reactions :
Chemical Transformations
The compound exhibits reactivity due to its functional groups:
Hydrolysis
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Amide hydrolysis :
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The benzamide group can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid.
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Conditions : HCl (acidic) or NaOH (basic).
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Oxidation
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Sulfamoyl oxidation :
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The sulfamoyl group (–SONH–) may oxidize to a sulfonyl group (–SO–) under strong oxidizing agents (e.g., KMnO).
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Stability and Degradation
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Thermal stability :
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The compound may decompose at high temperatures, particularly affecting the amide bond.
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Data Table: Key Chemical Reactions
| Reaction Type | Conditions | Product |
|---|---|---|
| Amide hydrolysis | Acidic (HCl) or basic (NaOH) | Carboxylic acid derivative |
| Sulfamoyl oxidation | KMnO, heat | Sulfonyl group derivative |
| Bromine substitution | Strong nucleophile, high temp | Substituted benzamide derivative |
Mechanistic Insights
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Sulfonamide formation : The reaction with pyrimidin-2-ylsulfonyl chloride proceeds via nucleophilic attack by the amine nitrogen, displacing the chloride ion.
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Bromination : The bromine substitution likely occurs via electrophilic aromatic substitution, directed by the sulfamoyl and amide groups, which are meta-directing .
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of this compound lies in medicinal chemistry. Compounds containing sulfonamide and pyrimidine moieties have been extensively studied for their antibacterial, antifungal, and antitumor activities. The presence of the bromine atom can enhance the biological activity and solubility of the compound.
Anticancer Activity
Research indicates that derivatives of benzamide compounds often exhibit anticancer properties. For instance, studies have shown that similar compounds can inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The incorporation of the pyrimidine-sulfamoyl group in this compound may enhance its efficacy against various cancer types.
Antimicrobial Properties
The sulfonamide group is known for its antimicrobial activity. Compounds similar to 2-bromo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide have shown promise against bacterial infections, particularly those resistant to conventional antibiotics. This compound could be evaluated for its potential to combat resistant strains of bacteria.
Biochemical Research
In biochemical research, this compound can serve as a tool for studying enzyme inhibition and receptor binding.
Enzyme Inhibition Studies
The structural features of this compound suggest it could act as an inhibitor for specific enzymes involved in metabolic pathways or disease processes. Investigating its inhibitory effects on enzymes such as carbonic anhydrase or dihydrofolate reductase could yield valuable insights into drug design.
Receptor Binding Studies
Given its potential interaction with biological receptors, this compound may be used to study receptor-ligand interactions in pharmacological research. Understanding how it binds to certain receptors can help elucidate its mechanism of action and inform the development of more potent derivatives.
Case Studies
- Anticancer Efficacy : A study conducted on a series of benzamide derivatives demonstrated that compounds with similar structures exhibited significant cytotoxic effects on breast cancer cells (MCF-7). The study highlighted the importance of functional groups in enhancing anticancer activity.
- Antimicrobial Activity : Research published in the Journal of Medicinal Chemistry found that sulfonamide derivatives showed effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA). This suggests that this compound could be tested against similar pathogens.
- Enzyme Inhibition : In a recent publication, a related compound was identified as a potent inhibitor of carbonic anhydrase, which plays a critical role in various physiological processes. This opens avenues for further exploration of this compound's potential in treating conditions like glaucoma or edema.
Mechanism of Action
The mechanism of action of 2-bromo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular signaling pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
Table 1: Impact of Halogen Position and Type
Note: *Calculated based on structural analogs.
Research Insights :
- Halogen Position : Bromine at position 2 (target compound) vs. position 3 () influences steric and electronic interactions. The 2-bromo substituent may enhance π-π stacking with aromatic residues in target proteins .
- Halogen Type : Chloro analogs (e.g., ) exhibit weaker van der Waals interactions compared to bromo derivatives but retain hydrogen-bonding capacity .
Heterocyclic Sulfamoyl Group Modifications
Table 2: Sulfamoyl-Linked Heterocycle Variations
Research Insights :
- Pyrimidine vs. Thiazole : Pyrimidine’s nitrogen-rich structure (target compound) facilitates stronger hydrogen bonding with protein residues compared to thiazole’s sulfur-containing ring .
- Substituents on Pyrimidine : Methyl groups (e.g., ) increase steric bulk but improve metabolic stability by shielding reactive sites .
Functional Group Additions
Table 3: Impact of Additional Functional Groups
Research Insights :
- Hydrophobic Additions: Isobutyrylamino () enhances binding to hydrophobic pockets but may complicate synthetic routes .
- Fluorinated Groups : Fluorine or trifluoromethyl groups () improve pharmacokinetic properties by reducing oxidative metabolism .
Biological Activity
2-bromo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the presence of a bromine atom and a pyrimidinylsulfamoylphenyl moiety, suggest diverse interactions with biological targets, which may lead to therapeutic applications. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 433.28 g/mol . The compound's structure is characterized by:
- Bromine atom : Contributes to the compound's reactivity.
- Pyrimidinylsulfamoyl group : Implicated in enzyme inhibition and potential therapeutic effects.
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibitory properties. Its interactions with specific enzymes can modulate various biological pathways, making it a candidate for further investigation in drug development.
Antiparasitic Activity
In studies involving trypanosomatid parasites, compounds structurally similar to this compound have shown promising antiparasitic activity. For instance, related derivatives were effective against Trypanosoma brucei, indicating a potential for this compound in treating parasitic infections .
Cytotoxicity and Selectivity
The cytotoxic effects of this compound were evaluated against various mammalian cell lines. The selectivity index (SI) was calculated to assess the compound's safety profile relative to its efficacy against target parasites. Compounds demonstrated varying levels of cytotoxicity, suggesting that further optimization could enhance selectivity towards pathogenic organisms while minimizing harm to human cells .
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C17H13BrN4O3S |
| Molecular Weight | 433.28 g/mol |
| LogP | 4.519 |
| Polar Surface Area | 109.43 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 2 |
Table 2: Antiparasitic Activity (EC50 values)
| Compound | Target Parasite | EC50 (µM) | SI (Selectivity Index) |
|---|---|---|---|
| This compound | Trypanosoma brucei | TBD | TBD |
| Related Derivative A | Leishmania donovani | TBD | TBD |
| Related Derivative B | T. cruzi | TBD | TBD |
Case Studies
- Inhibition Studies : A study focused on the inhibition of specific enzymes involved in cancer pathways demonstrated that compounds similar to this compound could significantly reduce tumor cell proliferation in vitro .
- MicroRNA Modulation : Another investigation highlighted the potential of compounds with similar scaffolds to inhibit oncogenic microRNAs, suggesting a role for this compound in cancer therapy through gene expression modulation .
Q & A
Q. Basic
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, sulfonamide S=O at ~1350–1150 cm⁻¹) .
- NMR : Use ¹H/¹³C NMR to assign aromatic protons (δ 7.0–8.5 ppm) and confirm pyrimidine ring integration .
- HRMS : Validate molecular weight (expected [M+H]⁺: ~447.2 Da) .
- X-ray Crystallography : Resolve absolute configuration using SHELXL refinement (R-factor < 0.05) .
How can researchers resolve discrepancies between spectroscopic data and computational modeling results?
Q. Advanced
- Cross-Validation : Compare experimental NMR/IR with DFT-calculated spectra (e.g., Gaussian09/B3LYP/6-31G*). Adjust solvent models (PCM for DMSO) to align shifts .
- Crystallographic Reassessment : If NMR and X-ray data conflict (e.g., tautomerism), re-refine the crystal structure using TWINABS for twinning corrections .
- Dynamic Effects : Conduct variable-temperature NMR to probe conformational exchange contributing to spectral broadening .
What methodological strategies are recommended for assessing the compound’s cytotoxicity in cancer cell lines?
Q. Advanced
- Cell Viability Assays : Use the SRB (sulforhodamine B) assay for adherent cells (e.g., PANC-1, SUIT-2). Fix cells with trichloroacetic acid, stain with SRB, and quantify absorbance at 564 nm .
- Dose-Response Analysis : Test 0.1–100 µM concentrations in triplicate. Calculate IC₅₀ using nonlinear regression (GraphPad Prism) .
- Mechanistic Studies : Pair cytotoxicity data with Western blotting for apoptosis markers (e.g., caspase-3 cleavage) .
How should researchers address low yields during the final coupling step of the synthesis?
Q. Advanced
- Catalyst Screening : Test Pd(OAc)₂ or CuI for Buchwald-Hartwig coupling if amidation is inefficient .
- Solvent Optimization : Switch to DMF or DCE for improved solubility of intermediates .
- Microwave Assistance : Apply microwave irradiation (100°C, 30 min) to accelerate kinetics and reduce side reactions .
What computational tools are effective for predicting the compound’s binding affinity to biological targets?
Q. Advanced
- Molecular Docking : Use AutoDock Vina with SMO (Smoothened) or CCK2 receptor structures (PDB: 6W4H). Set grid boxes to cover active sites .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .
- Free Energy Calculations : Apply MM-PBSA to estimate ΔG binding, prioritizing poses with ΔG < -8 kcal/mol .
How can researchers validate the compound’s stability under physiological conditions?
Q. Advanced
- HPLC Stability Assays : Incubate the compound in PBS (pH 7.4) at 37°C. Monitor degradation via HPLC-UV (C18 column, acetonitrile/water gradient) at 0, 24, and 48 hours .
- Mass Spectrometry : Identify degradation products (e.g., hydrolysis of the sulfonamide group) using LC-QTOF .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C preferred) .
What strategies mitigate crystallographic disorder in the pyrimidine ring during structure determination?
Q. Advanced
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution. Collect >98% completeness .
- Refinement : Apply SHELXL’s PART and SUMP instructions to model disorder. Use ISOR restraints for anisotropic displacement parameters .
- Validation : Check ADPs with PLATON’s SQUEEZE for solvent masking .
How can SAR studies be designed to optimize the compound’s bioactivity?
Q. Advanced
- Analog Synthesis : Introduce substituents (e.g., CF₃ at pyrimidine C-5) via Suzuki coupling. Compare IC₅₀ values .
- 3D-QSAR : Build CoMFA models (Tripos SYBYL) using IC₅₀ data from 20+ analogs .
- In Silico ADMET : Predict pharmacokinetics with SwissADME (prioritize logP < 5, TPSA < 140 Ų) .
What statistical methods are appropriate for analyzing biological replicate variability in dose-response experiments?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
